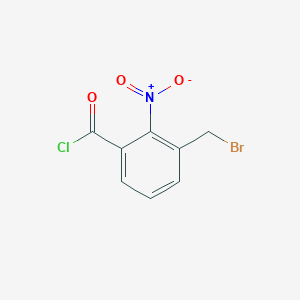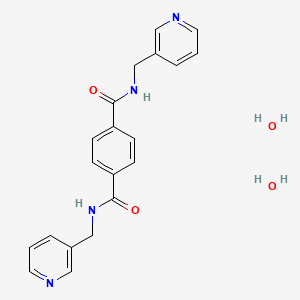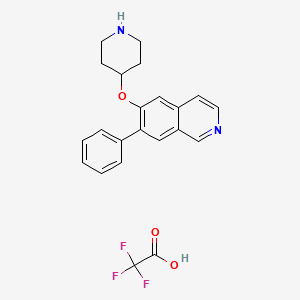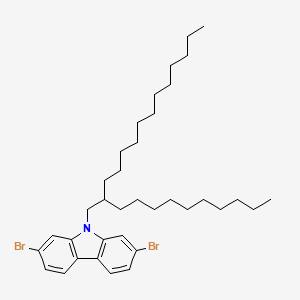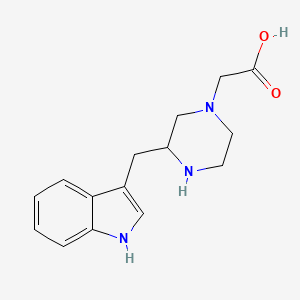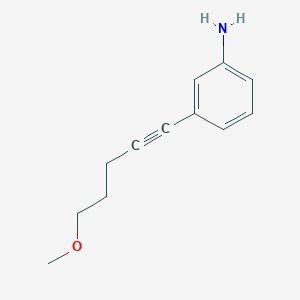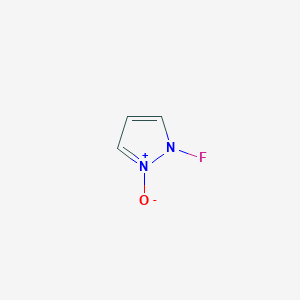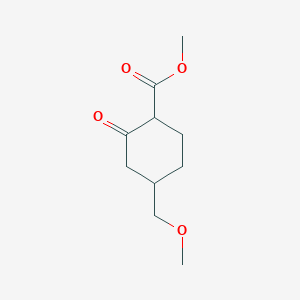
Methyl 4-(methoxymethyl)-2-oxocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(methoxymethyl)-2-oxocyclohexane-1-carboxylate: is an organic compound with a complex structure that includes a cyclohexane ring substituted with a methoxymethyl group, a ketone, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(methoxymethyl)-2-oxocyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with methoxymethyl chloride in the presence of a base to form the methoxymethyl derivative. This intermediate is then subjected to esterification with methanol and a suitable catalyst to yield the final product. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-(methoxymethyl)-2-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone can be reduced to form an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-(Methoxymethyl)-2-oxocyclohexane-1-carboxylic acid.
Reduction: 4-(Methoxymethyl)-2-hydroxycyclohexane-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(methoxymethyl)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-(methoxymethyl)-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further biochemical reactions. The pathways involved may include oxidation-reduction processes and nucleophilic substitutions, depending on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Methyl 4-(methoxymethyl)-2-oxocyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring.
Methyl 4-(methoxymethyl)-2-oxocycloheptane-1-carboxylate: Similar structure but with a cycloheptane ring.
Uniqueness: Methyl 4-(methoxymethyl)-2-oxocyclohexane-1-carboxylate is unique due to its specific ring size and substitution pattern, which can influence its reactivity and interactions with other molecules
Propriétés
Numéro CAS |
917911-24-1 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
methyl 4-(methoxymethyl)-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-13-6-7-3-4-8(9(11)5-7)10(12)14-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
CXAYPFBWQFCGNU-UHFFFAOYSA-N |
SMILES canonique |
COCC1CCC(C(=O)C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


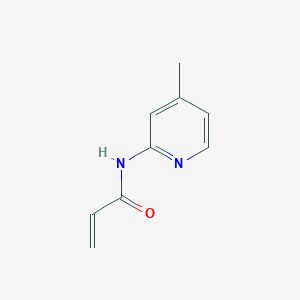

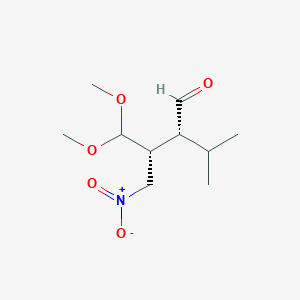
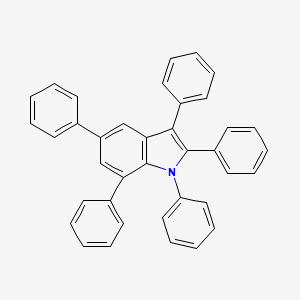
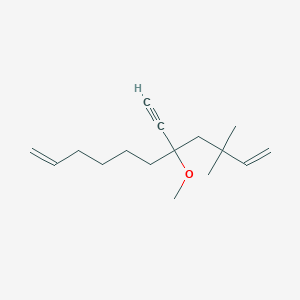

![7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B14179748.png)
